molecular formula C7H14O4 B14296470 Methyl 2,4-dimethoxybutanoate CAS No. 119404-54-5

Methyl 2,4-dimethoxybutanoate

Cat. No.: B14296470
CAS No.: 119404-54-5
M. Wt: 162.18 g/mol
InChI Key: QPWVRBGHSXSCQZ-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxybutanoate is an organic compound with the molecular formula C7H14O4. It is an ester derived from butanoic acid and methanol. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethoxybutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to ensure the successful formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of butanoic acid with methanol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to drive the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dimethoxybutanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Butanoic acid and methanol.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-dimethoxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dimethoxybutanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of butanoic acid and methanol. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Methyl 2,4-dimethoxybutanoate can be compared with other similar esters, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.

Properties

CAS No.

119404-54-5

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

methyl 2,4-dimethoxybutanoate

InChI

InChI=1S/C7H14O4/c1-9-5-4-6(10-2)7(8)11-3/h6H,4-5H2,1-3H3

InChI Key

QPWVRBGHSXSCQZ-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)OC)OC

Origin of Product

United States

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